molecular formula C16H8Cl2N4O2 B11516390 4,7-Bis(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide

4,7-Bis(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide

Cat. No.: B11516390
M. Wt: 359.2 g/mol
InChI Key: NMICMWMGWGNBBB-UHFFFAOYSA-N
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Description

BIS(4-CHLOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-1-IUM-1-OLATE is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure. Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is part of the oxadiazole family, which is recognized for its wide range of biological applications .

Properties

Molecular Formula

C16H8Cl2N4O2

Molecular Weight

359.2 g/mol

IUPAC Name

4,7-bis(4-chlorophenyl)-3-oxido-[1,2,5]oxadiazolo[3,4-d]pyridazin-3-ium

InChI

InChI=1S/C16H8Cl2N4O2/c17-11-5-1-9(2-6-11)13-15-16(22(23)24-21-15)14(20-19-13)10-3-7-12(18)8-4-10/h1-8H

InChI Key

NMICMWMGWGNBBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C3=[N+](ON=C23)[O-])C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS(4-CHLOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-1-IUM-1-OLATE typically involves the reaction of 4-chlorophenyl derivatives with oxadiazole precursors under specific conditions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis .

Chemical Reactions Analysis

Types of Reactions

BIS(4-CHLOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-1-IUM-1-OLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxadiazole derivatives, amine derivatives, and substituted chlorophenyl compounds .

Scientific Research Applications

BIS(4-CHLOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-1-IUM-1-OLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of BIS(4-CHLOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-1-IUM-1-OLATE involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BIS(4-CHLOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-1-IUM-1-OLATE is unique due to its specific ring structure and the presence of both oxadiazole and pyridazine moieties.

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